molecular formula C10H17NO4 B8112335 (2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid

(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid

Cat. No.: B8112335
M. Wt: 215.25 g/mol
InChI Key: RLKBDPAKOVJSGC-KKOGVWMFSA-N
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Description

(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is particularly interesting due to the presence of the tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor, such as an amino alcohol, with a suitable reagent like tosyl chloride (TsCl) to form a tosylate intermediate. This intermediate is then treated with a base, such as sodium hydride (NaH), to induce cyclization and form the aziridine ring.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced by reacting the aziridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. Flow microreactors allow for better control over reaction conditions and can improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, revealing the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted amines, while hydrolysis will produce the free amine form of the compound.

Scientific Research Applications

(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid involves its reactivity as an aziridine. The strained three-membered ring makes it highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The Boc protecting group stabilizes the compound and prevents unwanted side reactions until it is selectively removed under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[(tert-butoxy)carbonyl]-3-methylaziridine-2-carboxylic acid
  • (2S)-1-[(tert-butoxy)carbonyl]-3-phenylaziridine-2-carboxylic acid
  • (2S)-1-[(tert-butoxy)carbonyl]-3-isopropylaziridine-2-carboxylic acid

Uniqueness

(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The ethyl group at the 3-position of the aziridine ring influences the compound’s steric and electronic characteristics, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(2S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6?,7-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKBDPAKOVJSGC-KKOGVWMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1[C@H](N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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